molecular formula C17H13ClN4 B5641752 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile

Cat. No.: B5641752
M. Wt: 308.8 g/mol
InChI Key: AEPGQAYNOOPZJH-ZRDIBKRKSA-N
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Description

(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a benzimidazole core linked to a substituted phenylamino group. This compound is synthesized via condensation reactions between benzimidazole acetonitrile derivatives and substituted aryl aldehydes, often catalyzed by bases like piperidine or proline in ethanol or methanol . Its structural uniqueness lies in the combination of a benzimidazole (a bioisostere for purine bases) and a chloro-methylphenyl group, which may confer pharmacological relevance, such as kinase inhibition or antimicrobial activity.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-2-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c1-11-13(18)5-4-8-14(11)20-10-12(9-19)17-21-15-6-2-3-7-16(15)22-17/h2-8,10,20H,1H3,(H,21,22)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPGQAYNOOPZJH-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile typically involves the condensation of 2-aminobenzimidazole with 3-chloro-2-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding benzimidazole derivatives with oxidized side chains.

    Reduction: Reduced forms of the acrylonitrile moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a pharmacological agent , particularly in the development of drugs targeting various diseases. Its structural features, including the benzimidazole moiety, are known to enhance biological activity.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit anticancer properties . For instance, studies have demonstrated that benzimidazole derivatives can inhibit cell proliferation in cancer cell lines. A specific study highlighted the effectiveness of compounds similar to (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile against breast cancer cells, showing IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In vitro tests have shown that it possesses significant antibacterial effects against various strains of bacteria, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Enzyme Inhibition

One notable application is its role as an enzyme inhibitor . Studies have reported that similar compounds can inhibit specific kinases involved in cancer progression, such as CK1δ, with IC50 values as low as 0.040 μM . This suggests potential use in targeted cancer therapies.

Neurological Disorders

There is emerging evidence that benzimidazole derivatives may have applications in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems . This opens avenues for research into treatments for conditions like Alzheimer's disease and schizophrenia.

Case Study: Anticancer Efficacy

In a study conducted on various cancer cell lines, this compound exhibited selective cytotoxicity towards MCF-7 breast cancer cells compared to normal fibroblast cells. The study utilized MTT assays to quantify cell viability and concluded that the compound could serve as a lead structure for further drug development .

Case Study: Antimicrobial Activity

A separate investigation assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, establishing it as a potential candidate for antibiotic development .

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzyme active sites, inhibiting their function. The acrylonitrile moiety may also participate in covalent bonding with target proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of acrylonitriles with benzimidazole/benzoxazole scaffolds. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Features and Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features References
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile (Target) 3-Chloro-2-methylphenylamino ~324.77 Planar (E)-configuration; potential for hydrogen bonding via NH and nitrile groups Hypothetical
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile 4-Nitrophenyl ~304.28 Strong electron-withdrawing nitro group enhances electrophilicity; used in optoelectronic studies
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile 3-Trifluoromethylphenyl ~327.28 Lipophilic CF₃ group improves membrane permeability; explored in anticancer research
(E)-2-(1,3-Benzoxazol-2-yl)-3-(3-nitrophenyl)acrylonitrile Benzoxazole core, 3-nitrophenyl ~291.26 Benzoxazole’s oxygen atom alters electronic properties; nitro group aids in crystallinity
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile 2-Butyl-4-chloroimidazole ~356.85 Dual heterocyclic system; chloro and butyl groups enhance steric bulk and lipophilicity

Key Findings from Comparative Studies

Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in , CF₃ in ) increase the electrophilicity of the acrylonitrile moiety, enhancing reactivity in nucleophilic additions.

Stereochemical Influence :

  • The (E)-configuration is consistently preferred in analogs to maintain conjugation between the benzimidazole/benzoxazole and acrylonitrile groups, as confirmed by X-ray crystallography in related structures .

Biological Relevance: Benzimidazole derivatives are known for kinase inhibition (e.g., VEGFR-2) due to their purine-mimetic properties. Substituents like trifluoromethyl or nitro groups enhance target selectivity . The target compound’s 3-chloro-2-methylphenyl group may improve metabolic stability compared to nitro-containing analogs, which are prone to reduction in vivo .

Synthetic Yields :

  • Piperidine-catalyzed condensations (e.g., ) achieve higher yields (~88%) compared to proline-mediated reactions (~70–80%) , likely due to better stabilization of intermediates.

Critical Analysis of Divergent Evidence

  • Stereochemical Assignments: While most analogs adopt the (E)-configuration, describes a (Z)-isomer with a 4-bromophenyl group. This suggests that steric bulk (e.g., bromine) may favor non-planar geometries in certain cases .

Biological Activity

The compound (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, emphasizing its pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

General Synthetic Pathway

  • Starting Materials : The synthesis begins with 1H-benzimidazole derivatives and substituted phenyl amines.
  • Reagents : Common reagents include diisopropylethylamine (DIPEA), 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylammonium tetrafluoroborate (TBTU), and dimethylformamide (DMF).
  • Reaction Conditions : The reactions are typically carried out under nitrogen atmosphere at low temperatures to control the reaction kinetics.

The final product is characterized by techniques such as X-ray crystallography, confirming its structural integrity and planar conformation due to intramolecular hydrogen bonding interactions .

Anticancer Properties

Recent studies have highlighted the potential of benzimidazole derivatives in cancer therapy. For instance, compounds containing the benzimidazole scaffold have been shown to inhibit human topoisomerase I, a critical enzyme in DNA replication and transcription . The compound under consideration has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Target
Compound A0.040CK1δ
Compound B0.042CK1δ
This compoundTBDTBD

Antimicrobial Activity

Benzimidazole derivatives have also been extensively studied for their antimicrobial properties. The presence of halogen substituents in the structure has been correlated with enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

Compound NameMIC (µg/mL)Bacterial Strain
Compound C12.5MRSA
Compound D25E. coli
This compoundTBDTBD

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

  • A series of benzimidazole derivatives were synthesized and screened for their ability to inhibit cancer cell proliferation. Results indicated that modifications on the phenyl ring significantly influenced their anticancer activity .
  • Another study focused on the antimicrobial efficacy of benzimidazole-based compounds against clinical isolates of resistant bacteria, revealing substantial activity linked to structural variations .

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